molecular formula C13H16FNO3 B3048994 benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1893340-47-0

benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3048994
CAS No.: 1893340-47-0
M. Wt: 253.27
InChI Key: MDSGTKLDIYJRNX-ZDUSSCGKSA-N
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Description

Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a suitable base.

    Benzylation: The final step involves the benzylation of the pyrrolidine ring, typically using benzyl bromide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylate group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amines, thiols derivatives

Scientific Research Applications

Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound in drug design and development.

Properties

IUPAC Name

benzyl (3S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSGTKLDIYJRNX-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@]1(CO)F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129297
Record name 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893340-47-0
Record name 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1893340-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-fluoro-3-(hydroxymethyl)-, phenylmethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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